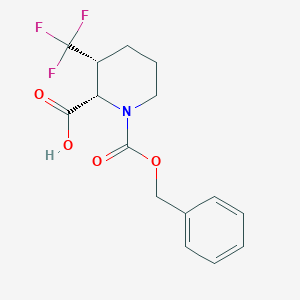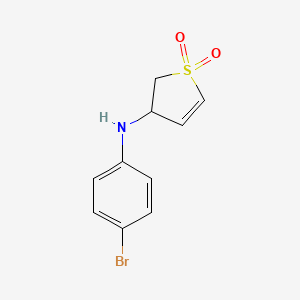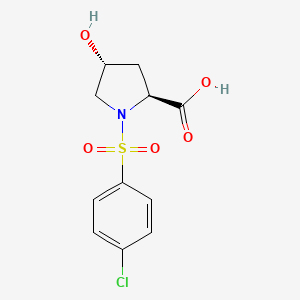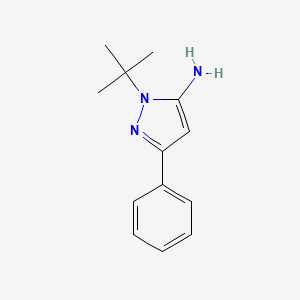
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid is a chiral compound featuring a bromopyridine moiety attached to an oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid typically involves the bromination of pyridine derivatives followed by the formation of the oxolane ring. One common method includes the bromination of 2-aminopyridine to form 2-amino-5-bromopyridine, which is then nitrated to produce 2-amino-5-bromo-3-nitropyridine . The subsequent steps involve the formation of the oxolane ring through cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
化学反应分析
Types of Reactions
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromopyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and arylboronic acids are typically employed in Suzuki cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions can yield various substituted pyridine derivatives .
科学研究应用
Chemistry
In chemistry, (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound’s potential biological activities are being explored, particularly its interactions with biological targets and its role in modulating biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity. The oxolane ring provides additional structural stability and influences the compound’s overall conformation.
相似化合物的比较
Similar Compounds
Uniqueness
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid is unique due to its chiral oxolane ring, which imparts distinct stereochemical properties. This feature differentiates it from other bromopyridine derivatives and enhances its potential for specific applications in asymmetric synthesis and chiral drug development.
属性
CAS 编号 |
1955541-49-7 |
|---|---|
分子式 |
C10H10BrNO3 |
分子量 |
272.09 g/mol |
IUPAC 名称 |
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO3/c11-7-3-6(4-12-5-7)9-8(10(13)14)1-2-15-9/h3-5,8-9H,1-2H2,(H,13,14)/t8-,9+/m1/s1 |
InChI 键 |
NHZNPAYDTGNYOJ-BDAKNGLRSA-N |
SMILES |
C1COC(C1C(=O)O)C2=CC(=CN=C2)Br |
手性 SMILES |
C1CO[C@H]([C@@H]1C(=O)O)C2=CC(=CN=C2)Br |
规范 SMILES |
C1COC(C1C(=O)O)C2=CC(=CN=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


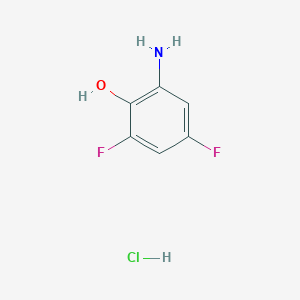
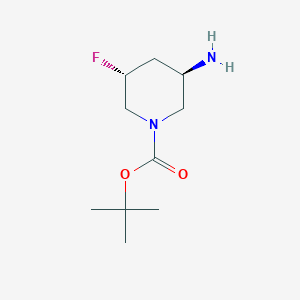
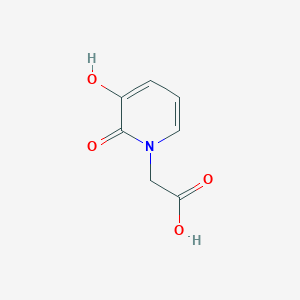
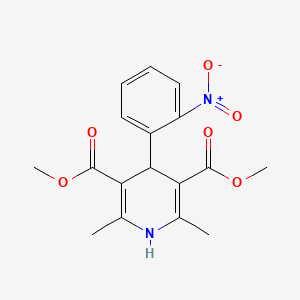

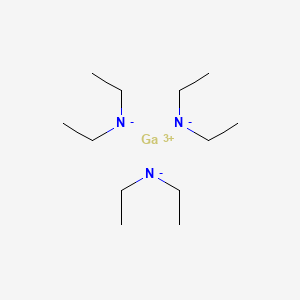
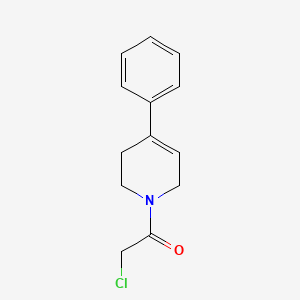
![1-methyl-4-[(E)-2-nitroethenyl]pyrazole](/img/structure/B3420561.png)
